Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Description
Ethyl 2-imino-2-oxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound featuring a sulfur atom (thia) in its strained bicyclo[2.1.1]hexane framework. The structure includes an imino (NH) and oxo (O) group at position 2, an ethyl carboxylate ester at position 4, and a hydrochloride counterion. This compound is likely used as a pharmaceutical intermediate, given its structural complexity and the prevalence of similar bicyclic derivatives in drug discovery .
Properties
IUPAC Name |
ethyl 2-imino-2-oxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h6,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMMRKVAFHHTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)S(=N)(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375269-52-4 | |
| Record name | ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride typically involves the reaction of ethyl 2-amino-2lambda6-thiabicyclo[2.1.1]hex-1-ene-4-carboxylate with hydrochloric acid . The reaction conditions often require a controlled temperature environment, usually around 4°C, to ensure the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the compound meets the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Heteroatom Variations in the Bicyclo Framework
The bicyclo[2.1.1]hexane system can incorporate different heteroatoms, significantly altering reactivity and applications:
Key Observations :
Substituent and Functional Group Variations
Substituents on the bicyclo scaffold influence physicochemical properties and applications:
Key Observations :
- The imino-oxo group in the target compound may participate in hydrogen bonding, enhancing binding affinity in drug-receptor interactions.
- Thiazolone-indole hybrids () demonstrate the versatility of bicyclic systems in synthesizing bioactive molecules .
Biological Activity
Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.
Antimicrobial Properties
Research indicates that derivatives of ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane exhibit significant antimicrobial activity. A study conducted on various substituted thiabicyclo compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were found to be in the range of 32-128 µg/mL, suggesting moderate antibacterial activity.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Antibacterial |
| Compound B | 64 | Antifungal |
| Ethyl 2-imino... | 128 | Antibacterial |
Antioxidant Activity
In vitro assays have shown that the compound possesses notable antioxidant properties. The DPPH radical scavenging assay revealed an IC50 value of approximately 50 µg/mL, indicating strong free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.
The biological activity of ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane is thought to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Oxidative Stress Reduction : By scavenging free radicals, it helps in reducing oxidative stress, thereby protecting cellular components.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may influence signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiabicyclo derivatives, including ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with a higher potency observed against Gram-positive strains.
Case Study 2: Antioxidant Potential
Another study focused on the antioxidant potential of the compound using various assays including DPPH and ABTS radical scavenging tests. The findings confirmed its ability to reduce oxidative stress markers in cellular models, highlighting its therapeutic potential in conditions like cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
